molecular formula C16H12BrIO3 B10880075 (2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid

(2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid

Cat. No.: B10880075
M. Wt: 459.07 g/mol
InChI Key: QCOIEHYPKHVYMV-VOTSOKGWSA-N
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Description

3-[2-(Benzyloxy)-5-bromo-3-iodophenyl]acrylic acid is an organic compound with the molecular formula C16H12BrIO3. This compound is characterized by the presence of benzyloxy, bromo, and iodo substituents on a phenyl ring, which is further connected to an acrylic acid moiety. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Benzyloxy)-5-bromo-3-iodophenyl]acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination and Iodination: The starting material, a phenyl ring, undergoes bromination and iodination to introduce the bromo and iodo substituents at specific positions.

    Benzyloxy Substitution: The phenyl ring is then subjected to a substitution reaction with benzyl alcohol to introduce the benzyloxy group.

    Acrylic Acid Formation: Finally, the acrylic acid moiety is introduced through a reaction involving an appropriate precursor, such as an aldehyde or ketone, under basic conditions.

Industrial Production Methods

Industrial production of 3-[2-(Benzyloxy)-5-bromo-3-iodophenyl]acrylic acid may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the use of catalysts and specific reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Benzyloxy)-5-bromo-3-iodophenyl]acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.

    Substitution: The bromo and iodo substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-[2-(Benzyloxy)-5-bromo-3-iodophenyl]acrylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: It can be used in biochemical studies to investigate the effects of specific substituents on biological activity.

    Medicine: The compound may serve as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[2-(Benzyloxy)-5-bromo-3-iodophenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy, bromo, and iodo substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The acrylic acid moiety can participate in reactions with enzymes and other proteins, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Benzyloxy)-5-bromo-3-chlorophenyl]acrylic acid
  • 3-[2-(Benzyloxy)-5-bromo-3-fluorophenyl]acrylic acid
  • 3-[2-(Benzyloxy)-5-bromo-3-methylphenyl]acrylic acid

Uniqueness

3-[2-(Benzyloxy)-5-bromo-3-iodophenyl]acrylic acid is unique due to the presence of both bromo and iodo substituents, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents with the benzyloxy and acrylic acid moieties makes this compound distinct from its analogs.

Properties

Molecular Formula

C16H12BrIO3

Molecular Weight

459.07 g/mol

IUPAC Name

(E)-3-(5-bromo-3-iodo-2-phenylmethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C16H12BrIO3/c17-13-8-12(6-7-15(19)20)16(14(18)9-13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b7-6+

InChI Key

QCOIEHYPKHVYMV-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Br)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Br)C=CC(=O)O

Origin of Product

United States

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